4-Azidophenyl isothiocyanate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-aminophenyl isothiocyanate with sodium azide under controlled conditions .
Industrial Production Methods: While specific industrial production methods for 4-azidophenyl isothiocyanate are not widely documented, the compound is typically produced in specialized chemical laboratories due to its reactive nature and the need for precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Azidophenyl isothiocyanate undergoes various chemical reactions, including:
Click Chemistry: It reacts with alkynes in the presence of copper catalysts to form triazoles.
Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed:
Triazoles: Formed through click chemistry.
Substituted Phenyl Isothiocyanates: Formed through nucleophilic substitution.
Scientific Research Applications
4-Azidophenyl isothiocyanate has a wide range of applications in scientific research:
Bioconjugation: Used to link biomolecules such as proteins and nucleic acids through click chemistry.
Crosslinking Studies: Facilitates the investigation of hydrophobically interacting sites between proteins and membrane lipids.
Nanoparticle Functionalization: Applied in the preparation of photosensitive nanoparticles bearing azidophenyl units.
Peptide Conjugation: Utilized in the preparation of peptide conjugated surfaces on silicon surfaces.
Mechanism of Action
The mechanism of action of 4-azidophenyl isothiocyanate involves its ability to form covalent bonds with target molecules through its azide and isothiocyanate functional groups. The azide group can participate in click chemistry reactions, forming stable triazole linkages, while the isothiocyanate group can react with nucleophiles to form thiourea derivatives . These reactions enable the compound to crosslink biomolecules and functionalize surfaces, facilitating various biochemical and molecular biology applications .
Comparison with Similar Compounds
- 4-Azidophenyl isocyanate
- 4-Azidophenyl thiocyanate
- 4-Azidophenyl carbamate
Comparison: 4-Azidophenyl isothiocyanate is unique due to its dual functional groups (azide and isothiocyanate), which provide versatile reactivity for bioconjugation and crosslinking applications. In contrast, similar compounds like 4-azidophenyl isocyanate and 4-azidophenyl thiocyanate may lack one of these functional groups, limiting their reactivity and application scope .
Properties
IUPAC Name |
1-azido-4-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4S/c8-11-10-7-3-1-6(2-4-7)9-5-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPGXADJZXSISQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225273 | |
Record name | 4-Azidophenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20225273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74261-65-7 | |
Record name | 4-Azidophenylisothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074261657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Azidophenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20225273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Azidophenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.